
Monoglycerides, lard
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Monoglycerides can be synthesized through the esterification of glycerol with fatty acids. This reaction typically requires a catalyst, such as an acid or enzyme, to proceed efficiently. The reaction conditions often involve heating the mixture to a temperature range of 180-220°C to facilitate the esterification process .
Industrial Production Methods: In industrial settings, monoglycerides are produced by the glycerolysis of fats and oils. This process involves reacting triglycerides (fats and oils) with glycerol in the presence of a catalyst. The reaction is carried out at elevated temperatures and may involve the use of vacuum to remove water formed during the reaction, thus driving the reaction to completion .
Types of Reactions:
Oxidation: Monoglycerides can undergo oxidation reactions, particularly at the unsaturated fatty acid chains, leading to the formation of peroxides and other oxidative degradation products.
Hydrolysis: In the presence of water and an acid or base catalyst, monoglycerides can hydrolyze back into glycerol and free fatty acids.
Esterification and Transesterification: Monoglycerides can participate in further esterification or transesterification reactions to form di- and triglycerides.
Common Reagents and Conditions:
Oxidation: Oxygen or air, often accelerated by the presence of light or heat.
Hydrolysis: Water, with acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalysts.
Esterification: Fatty acids and glycerol, with acid catalysts (e.g., sulfuric acid) or enzymatic catalysts.
Major Products:
Oxidation: Peroxides, aldehydes, and ketones.
Hydrolysis: Glycerol and free fatty acids.
Esterification: Di- and triglycerides.
Applications De Recherche Scientifique
Monoglycerides derived from lard have various applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex lipids and as emulsifiers in chemical formulations.
Biology: Studied for their role in cell membrane structure and function, as well as their impact on lipid metabolism.
Medicine: Investigated for their potential antimicrobial properties and their use in drug delivery systems to enhance the bioavailability of poorly soluble drugs.
Industry: Widely used in the food industry as emulsifiers, stabilizers, and texture enhancers in products such as baked goods, margarine, and ice cream
Mécanisme D'action
Monoglycerides exert their effects primarily through their amphiphilic nature, which allows them to interact with both hydrophobic and hydrophilic substances. This property makes them effective emulsifiers, stabilizing mixtures of oil and water by reducing surface tension. In biological systems, monoglycerides can integrate into cell membranes, affecting membrane fluidity and permeability. They may also interact with specific enzymes and receptors involved in lipid metabolism .
Comparaison Avec Des Composés Similaires
Diglycerides: Contain two fatty acid chains esterified to glycerol. They have similar emulsifying properties but are less effective than monoglycerides.
Triglycerides: Contain three fatty acid chains esterified to glycerol. They are the primary form of stored fat in animals and plants and are not typically used as emulsifiers.
Phospholipids: Contain two fatty acid chains and a phosphate group esterified to glycerol. .
Uniqueness: Monoglycerides are unique in their ability to act as effective emulsifiers due to their single fatty acid chain, which provides a balance between hydrophilic and hydrophobic properties. This makes them particularly valuable in food and pharmaceutical applications where stable emulsions are required .
Propriétés
Numéro CAS |
61789-10-4 |
|---|---|
Formule moléculaire |
C21H42O5 |
Poids moléculaire |
374.6 g/mol |
Nom IUPAC |
1,2,3-trihydroxypropyl octadecanoate |
InChI |
InChI=1S/C21H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)26-21(25)19(23)18-22/h19,21-23,25H,2-18H2,1H3 |
Clé InChI |
VWBHJJNWHBJGKS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


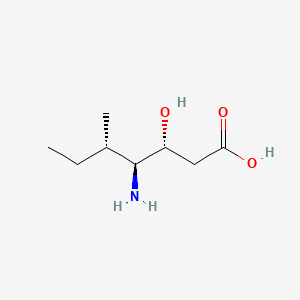
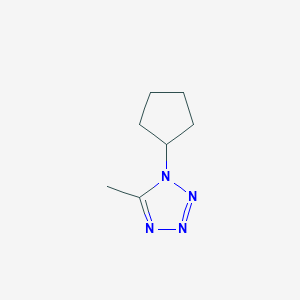
![[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid](/img/structure/B12686884.png)
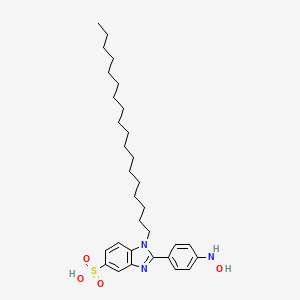
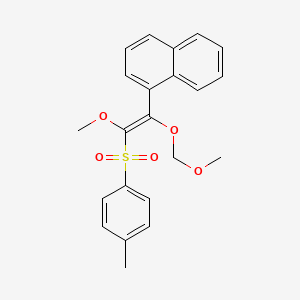
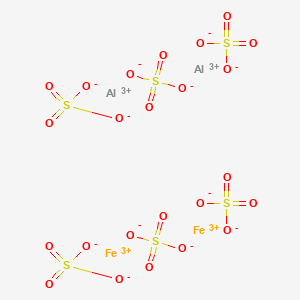

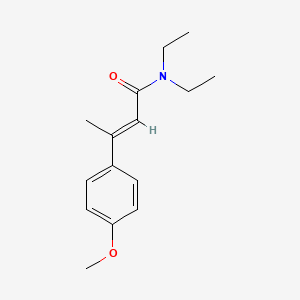
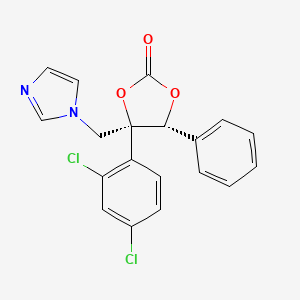

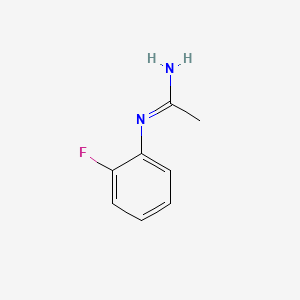
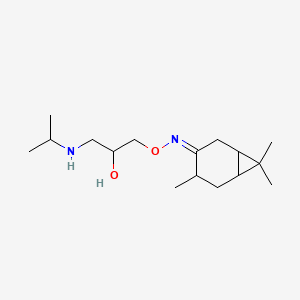

![3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde](/img/structure/B12686936.png)
